molecular formula C9H8O4 B8567249 6-Hydroxy-4-methoxybenzofuran-3(2h)-one

6-Hydroxy-4-methoxybenzofuran-3(2h)-one

Cat. No.: B8567249
M. Wt: 180.16 g/mol
InChI Key: OZCXNEVVUVPIQX-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methoxybenzofuran-3(2h)-one is a chemical compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methoxybenzofuran-3(2h)-one typically involves the methylation of 6-Hydroxy-3-coumaranone. This can be achieved using iodomethane and potassium carbonate in a dimethylformamide (DMF) system . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methoxybenzofuran-3(2h)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized coumarins.

Scientific Research Applications

6-Hydroxy-4-methoxybenzofuran-3(2h)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: Studies have explored its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methoxybenzofuran-3(2h)-one involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include modulation of oxidative stress and inhibition of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-4-methoxybenzofuran-3(2h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

6-hydroxy-4-methoxy-1-benzofuran-3-one

InChI

InChI=1S/C9H8O4/c1-12-7-2-5(10)3-8-9(7)6(11)4-13-8/h2-3,10H,4H2,1H3

InChI Key

OZCXNEVVUVPIQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CO2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A process of synthesizing 5-methoxy psoralene comprising methylating phloroglucinol with methanol to obtain the monomethyl ether of phloroglucinol; cyclizing the phloroglucinol monomethyl ether by first reacting with chloracetonitrile in the presence of gaseous HCl and zinc chloride then heating with postassium acetate to obtain 6-hydroxy-4-methoxy-3-coumaranone; reducing the 6-hydroxy-4-methoxy-3-courmaranone by direct reduction in the presence of a hydrazine hydrate catalyst to obtain 6-hydroxy-4-methoxy coumaran; cylizing the 6-hydroxy-4-methoxy-coumaran by reacting with acrylonitrile in the presence of HCl and zinc chloride to obtain 3,4,4',5'-tetra-hydro-5-methoxy psoralene and dehydrogenerating the 3,4,4',5' tetrahydro-5-methoxy psoralen to obtain 5-methoxy psoralene.
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